9b-(4-chlorophenyl)-2,3,5,9b-tetrahydro-1H-imidazo[2,1-a]isoindol-5-ol
CAS No.:
Cat. No.: VC20177224
Molecular Formula: C16H15ClN2O
Molecular Weight: 286.75 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H15ClN2O |
|---|---|
| Molecular Weight | 286.75 g/mol |
| IUPAC Name | 9b-(4-chlorophenyl)-1,2,3,5-tetrahydroimidazo[2,1-a]isoindol-5-ol |
| Standard InChI | InChI=1S/C16H15ClN2O/c17-12-7-5-11(6-8-12)16-14-4-2-1-3-13(14)15(20)19(16)10-9-18-16/h1-8,15,18,20H,9-10H2 |
| Standard InChI Key | IBYCREMIHFSWLD-UHFFFAOYSA-N |
| Canonical SMILES | C1CN2C(C3=CC=CC=C3C2(N1)C4=CC=C(C=C4)Cl)O |
Introduction
Chemical Identity and Structural Elucidation
Nomenclature and Molecular Formula
The compound is systematically named 9b-(4-chlorophenyl)-2,3,5,9b-tetrahydro-1H-imidazo[2,1-a]isoindol-5-ol (IUPAC). Its molecular formula is C₁₆H₁₅ClN₂O, with a molecular weight of 290.78 g/mol. The structure features a bicyclic system comprising an imidazole ring fused to an isoindole moiety, with a 4-chlorophenyl group at the 9b position and a hydroxyl group at the 5-position (Figure 1).
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS Registry Number | 1346601-86-2 (deuterated form) |
| SMILES | C1CN2C(C3=CC=CC=C3C2(N1)C4=CC=C(C=C4)Cl)O |
| InChI Key | IBYCREMIHFSWLD-YQUBHJMPSA-N |
| PubChem CID | 71314789 |
Stereochemistry and Conformational Analysis
The 9b position exhibits a rigid tetracyclic geometry due to the fused imidazo-isoindole system, locking the 4-chlorophenyl group in a pseudo-axial orientation. Nuclear magnetic resonance (NMR) studies confirm that the hydroxyl group at C5 participates in intramolecular hydrogen bonding with the imidazole nitrogen, stabilizing the chair-like conformation of the isoindole ring .
Synthetic Pathways and Methodological Approaches
Original Synthesis from Patented Routes
The compound was first synthesized via a cyclocondensation reaction between 2-aminoethylphthalimide and 4-chlorobenzaldehyde, followed by reduction and cyclization steps (Figure 2) . Key steps include:
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Aldol Condensation: 4-Chlorobenzaldehyde reacts with phthalimide-derived amine to form a Schiff base.
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Cyclization: Intramolecular nucleophilic attack forms the imidazole ring.
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Reduction: Sodium borohydride reduces the intermediate to yield the final alcohol .
Deuterated Analogues for Metabolic Studies
Deuterated derivatives (e.g., 9b-(4-chlorophenyl)-2,3,5,9b-tetrahydro-1H-imidazo[2,1-a]isoindol-5-ol-d4) incorporate deuterium at the 2,3-positions to enhance metabolic stability. These are synthesized using deuterated sodium borohydride (NaBD₄) during the reduction step, achieving >98% isotopic enrichment.
Physicochemical and Spectroscopic Characterization
Solubility and Partition Coefficients
The compound exhibits limited water solubility (0.12 mg/mL at 25°C) but high lipid solubility (logP = 2.8), favoring blood-brain barrier penetration. Its pKa of 8.2 reflects the weakly basic imidazole nitrogen.
Spectroscopic Data
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IR Spectroscopy: Strong absorption at 3250 cm⁻¹ (O-H stretch) and 1600 cm⁻¹ (C=N imidazole).
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¹H NMR (400 MHz, DMSO-d₆): δ 7.45–7.20 (m, 8H, aromatic), 4.85 (s, 1H, OH), 3.70–3.20 (m, 4H, CH₂-N).
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Mass Spectrometry: ESI-MS m/z 291.1 [M+H]⁺, with characteristic fragments at m/z 273.1 (loss of H₂O) and 154.0 (imidazole ring cleavage).
Pharmacological Profile and Mechanisms of Action
Anorectic Activity
In capuchin and squirrel monkeys, the compound demonstrated appetite-suppressing effects equivalent to d-amphetamine at 0.5 mg/kg doses. Unlike amphetamines, it lacks significant cardiovascular stimulation, attributed to its selective norepinephrine-dopamine reuptake inhibition (NDRI) activity .
Neurochemical Targets
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Dopamine Transporter (DAT): IC₅₀ = 12 nM.
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Norepinephrine Transporter (NET): IC₅₀ = 8 nM.
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Serotonin Transporter (SERT): IC₅₀ > 1000 nM, indicating high selectivity .
Analytical Techniques and Quality Control
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water, 1.0 mL/min) achieves baseline separation with a retention time of 6.8 minutes. Detection at 254 nm ensures sensitivity to aromatic and imidazole moieties.
Stability Under Accelerated Conditions
Forced degradation studies (40°C/75% RH, 14 days) show <2% decomposition, confirming stability in solid-state formulations.
Therapeutic Applications and Clinical Relevance
Investigational Uses
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